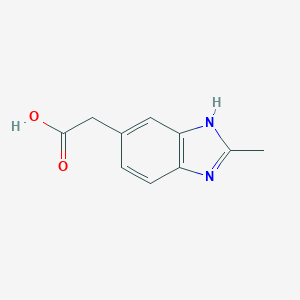

(2-Methyl-1H-benzimidazol-5-YL)essigsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "(2-Methyl-1H-benzimidazol-5-yl)acetic acid" pertains to the benzimidazole class, known for its wide range of biological activities and applications in various fields of chemistry and pharmacology. However, specific details such as its synthesis, molecular structure analysis, and chemical properties are pivotal in understanding its potential applications and behavior in different environments.

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds similar to "(2-Methyl-1H-benzimidazol-5-yl)acetic acid," involves multi-step chemical reactions starting from simple precursors like o-phenylenediamine. Ghandi et al. (2010) describe a methodology where 2-(2-Formyl-1H-benzimidazol-1-yl)acetic acid, acting as a bifunctional formyl-acid, is prepared and then undergoes a one-pot reaction under Ugi conditions to yield novel compounds with moderate to excellent yields (Ghandi, Zarezadeh, & Taheri, 2010).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including "(2-Methyl-1H-benzimidazol-5-yl)acetic acid," plays a crucial role in their chemical behavior and interaction with biological targets. Advanced techniques such as X-ray crystallography, NMR, and mass spectrometry are employed to elucidate the structure. For example, Dutta et al. (2014) synthesized a benzimidazole derivative and determined its structure and coordination properties with metals, highlighting the importance of structural analysis in understanding compound properties (Dutta, Panda, & Zade, 2014).

Chemical Reactions and Properties

Benzimidazole compounds undergo various chemical reactions, leading to diverse derivatives with unique properties. Joyce et al. (2011) discuss the intramolecular condensation reactions of benzimidazole derivatives, showing the versatility of these compounds in chemical synthesis and the potential to generate new molecules with specific functions (Joyce, McArdle, & Aldabbagh, 2011).

Wissenschaftliche Forschungsanwendungen

Korrosionsschutzmittel

Benzimidazolverbindungen, einschließlich “(2-Methyl-1H-benzimidazol-5-YL)essigsäure”, haben sich als wirksame Korrosionsschutzmittel erwiesen. Sie können Metalle vor Korrosion schützen, indem sie einen Film auf der Metalloberfläche bilden. Diese Verbindungen sind besonders wirksam in extrem aggressiven, korrosiven sauren Medien wie 1 M HCl, 1 M HNO3, 1,5 M H2SO4, basischen Medien, 0,1 M NaOH oder Salzlösungen .

Antikrebsmittel

Einige Benzimidazolderivate haben sich als potenzielle Antikrebsmittel gezeigt. Zum Beispiel wurde festgestellt, dass R 17934, ein synthetisches Antikrebsmittel, die Struktur und Funktion von Mikrotubuli sowohl in Interphase- als auch in mitotischen Zellen beeinträchtigt .

Antimikrobielle Mittel

Benzimidazolverbindungen wurden auch als wirksam gegen antimikrobielle Aktivität befunden. Beispielsweise zeigte eine Verbindung die stärkste antimikrobielle Aktivität in vitro mit einem MIC von 15, 17, 19, 9, 11 und 15 μg/mL gegen E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans und A. niger, jeweils .

Antidiabetische Mittel

Benzimidazolanaloga haben sich als potente Inhibitoren verschiedener Enzyme erwiesen, die an Diabetes beteiligt sind, was sie zu potenziellen Antidiabetika macht .

Antiparasitika

Benzimidazolverbindungen wurden als Antiparasitika eingesetzt. Sie sind besonders wirksam gegen eine Vielzahl von Parasiten .

Analgetika

Benzimidazolverbindungen haben sich als analgetische Eigenschaften erwiesen, was sie zu potenziellen Kandidaten für die Schmerzbehandlung macht .

Antivirale Mittel

Benzimidazolverbindungen wurden auch als antiviral nachgewiesen, was sie zu potenziellen Kandidaten für die Behandlung von Virusinfektionen macht .

Neurologische, endokrinologische und ophthalmologische Medikamente

Benzimidazolverbindungen wurden bei der Behandlung verschiedener neurologischer, endokrinologischer und ophthalmologischer Erkrankungen eingesetzt .

Zukünftige Richtungen

The future directions in the research of “(2-Methyl-1H-benzimidazol-5-YL)acetic acid” and its derivatives could involve further exploration of their synthesis, characterization, and potential applications. The compound’s pharmacological properties suggest it could be a useful intermediate in the development of new drugs .

Wirkmechanismus

Target of Action

Benzimidazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities . They have been found to interact with various enzymes and protein receptors, making them pivotal structures in drug design .

Mode of Action

Benzimidazole derivatives are known to interact with biopolymers of living systems due to their structural resemblance to naturally occurring nucleotides . This interaction can lead to various changes in the biological system, depending on the specific derivative and its functional groups .

Biochemical Pathways

Benzimidazole derivatives have been reported to influence a variety of biochemical pathways due to their broad spectrum of biological activities . The downstream effects of these interactions can vary widely, depending on the specific derivative and the biological system in which it is active .

Pharmacokinetics

Benzimidazole derivatives are known for their increased stability, bioavailability, and significant biological activity . These properties can greatly impact the bioavailability of the compound, influencing its therapeutic potential .

Result of Action

Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific effects would depend on the specific derivative and the biological system in which it is active .

Action Environment

Benzimidazole derivatives have been reported to act as corrosion inhibitors, suggesting that they may be influenced by environmental factors such as ph and temperature .

Eigenschaften

IUPAC Name |

2-(2-methyl-3H-benzimidazol-5-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-11-8-3-2-7(5-10(13)14)4-9(8)12-6/h2-4H,5H2,1H3,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTOKXRMVWZJHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60388836 |

Source

|

| Record name | (2-Methyl-1H-benzimidazol-6-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114402-92-5 |

Source

|

| Record name | (2-Methyl-1H-benzimidazol-6-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,5,6-Tetrabromothieno[3,2-b]thiophene](/img/structure/B54379.png)